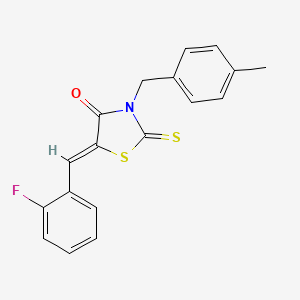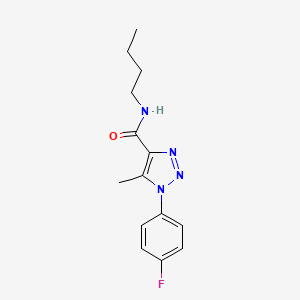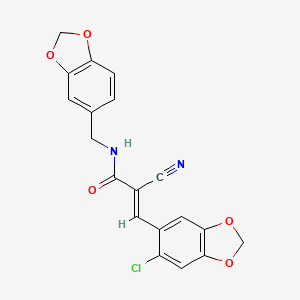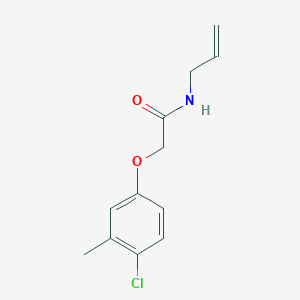![molecular formula C15H18N2O4S B4657048 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide](/img/structure/B4657048.png)
5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide
Übersicht
Beschreibung
5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune response. TAK-659 has shown promise as a potential therapeutic agent for the treatment of various autoimmune diseases and cancers.
Wirkmechanismus
5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide works by inhibiting the activity of BTK, a key enzyme involved in the activation of B cells. B cells play a critical role in the immune response, and their activation is necessary for the production of antibodies. However, excessive B cell activation can lead to the development of autoimmune diseases and cancers. By inhibiting BTK activity, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide can suppress B cell activation and reduce the production of antibodies.
Biochemical and Physiological Effects
5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has been shown to reduce the levels of autoantibodies in the blood, which are a hallmark of autoimmune diseases. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide is its specificity for BTK. Unlike other BTK inhibitors, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide does not affect other kinases, which reduces the risk of off-target effects. However, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide also has a short half-life, which can limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has shown promising results in preclinical studies and could be a valuable addition to the current treatment options for these diseases.
Another potential application is in the treatment of cancers such as lymphoma, leukemia, and multiple myeloma. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has shown efficacy in preclinical studies and could be developed into a new class of cancer therapies.
In conclusion, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide is a promising small molecule inhibitor that targets the BTK pathway. It has shown potential as a therapeutic agent for the treatment of autoimmune diseases and cancers. Further research is needed to fully understand its mechanism of action and to develop more effective formulations for in vivo use.
Wissenschaftliche Forschungsanwendungen
5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. Several preclinical studies have demonstrated its efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has also shown promising results in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma.
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-6-7-13(22(19,20)17(2)3)9-14(11)15(18)16-10-12-5-4-8-21-12/h4-9H,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBYLKJNHFXVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4656965.png)
![2-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4656968.png)
![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B4656970.png)


![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4656979.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4656980.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4656984.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4657002.png)

![5-[(2,4-difluorophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4657023.png)

